2-Methylheptacosane 2-Methylheptacosane
Brand Name: Vulcanchem
CAS No.: 69198-91-0
VCID: VC19373709
InChI: InChI=1S/C28H58/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(2)3/h28H,4-27H2,1-3H3
SMILES:
Molecular Formula: C28H58
Molecular Weight: 394.8 g/mol

2-Methylheptacosane

CAS No.: 69198-91-0

Cat. No.: VC19373709

Molecular Formula: C28H58

Molecular Weight: 394.8 g/mol

* For research use only. Not for human or veterinary use.

2-Methylheptacosane - 69198-91-0

Specification

CAS No. 69198-91-0
Molecular Formula C28H58
Molecular Weight 394.8 g/mol
IUPAC Name 2-methylheptacosane
Standard InChI InChI=1S/C28H58/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(2)3/h28H,4-27H2,1-3H3
Standard InChI Key NIYAMIIVLUIWBI-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCCCCC(C)C

Introduction

Molecular Structure and Physicochemical Properties

Structural Features

2-Methylheptacosane (C₂₈H₅₈) is a saturated hydrocarbon with a molecular weight of 394.76 g/mol . Its branched structure distinguishes it from linear alkanes, imparting distinct thermal and solubility behaviors. The methyl group at the C-2 position introduces steric effects that influence packing efficiency in crystalline states .

Physical Properties

Key physical properties include:

PropertyValueSource
Boiling Point406.2 ± 8.0 °C (760 mmHg)
Density0.8 ± 0.1 g/cm³
Flash Point155.4 ± 11.7 °C
Vapor Pressure0.0 ± 0.4 mmHg (25°C)
Enthalpy of Vaporization111.9 kJ/mol (463 K)

The compound is insoluble in water but soluble in organic solvents such as hexane and ethers. Its low vapor pressure and high thermal stability make it suitable for high-temperature applications .

Synthesis and Chemical Reactivity

Synthesis Pathways

2-Methylheptacosane is synthesized via:

  • Catalytic Hydrogenation: Alkene precursors are hydrogenated using catalysts like palladium or nickel.

  • Grignard Reactions: Coupling of alkyl halides with carbonyl compounds, followed by reduction .

  • Wittig Coupling: Chiral phosphonium salts react with aldehydes to form branched alkanes, as demonstrated in enantioselective syntheses of related methyl-branched hydrocarbons .

Reactivity

As a saturated hydrocarbon, 2-methylheptacosane exhibits limited reactivity. Key reactions include:

  • Combustion:
    C28H58+43O228CO2+29H2O\text{C}_{28}\text{H}_{58} + 43\text{O}_2 \rightarrow 28\text{CO}_2 + 29\text{H}_2\text{O}
    This exothermic reaction releases ~40 kJ/g.

  • Halogenation: Under UV light, it undergoes free-radical substitution with halogens (e.g., bromine) to form haloalkanes.

Biological Significance

Role in Insect Cuticular Hydrocarbons

2-Methylheptacosane is a critical component of cuticular hydrocarbons (CHCs) in insects such as Rhyzopertha dominica (lesser grain borer) and Tribolium castaneum (red flour beetle). CHCs serve dual roles:

  • Desiccation Resistance: Hydrocarbon layers reduce water loss .

  • Chemical Communication: Methyl-branched alkanes modulate pheromone signaling, influencing mating and aggregation behaviors .

Association with Pesticide Resistance

Comparative studies of phosphine-resistant and susceptible insect strains revealed elevated 2-methylheptacosane levels in resistant populations. For example:

  • In T. castaneum, resistant strains exhibited 2.5-fold higher concentrations (p = 0.013 × 10⁻³) in homogenized body extracts .

  • Similar trends were observed in R. dominica, where cuticular 2-methylheptacosane levels correlated with reduced pesticide permeability .

Industrial and Material Science Applications

Lubricants and Polymer Additives

The compound’s linear-branched hybrid structure enhances lubricity in high-stress environments. It is used in:

  • Synthetic Lubricants: Reduces friction in automotive engines.

  • Polymer Plasticizers: Improves flexibility in polyethylene films .

Cosmetic Formulations

2-Methylheptacosane’s inertness and low toxicity make it a candidate for:

  • Emollients: Enhances texture in skincare products .

  • Surfactant Stabilizers: Prolongs shelf life of emulsified formulations .

Pharmaceutical Extractables

GC/Q-TOF analyses identified 2-methylheptacosane as a semi-volatile extractable in polyethylene drug containers. Classified under Cramer Class I (low toxicity), it poses minimal risk in medical applications .

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Retention Time: 31.4–45.1 min (DB-5MS column) .

  • Mass Fragments: Dominant ions at m/z 57, 71, and 85 .

Solid-Phase Microextraction (SPME)

Direct immersion SPME coupled with GC-MS enables quantification in biological samples, with detection limits of 0.1 ng/μL .

ParameterValue
Flash Point155.4 ± 11.7 °C
Autoignition Temperature>300 °C
Toxicity (LD₅₀, oral)>5,000 mg/kg (rat)

While 2-methylheptacosane is minimally toxic, proper ventilation is recommended during handling to avoid aerosol formation .

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